molecular formula C20H19N3O2 B5123512 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide

2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide

Cat. No. B5123512
M. Wt: 333.4 g/mol
InChI Key: ZTOKEZJRQPBZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide, also known as DMP 323, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 involves the inhibition of tubulin polymerization, which is necessary for cell division. This leads to the arrest of cell division and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been found to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, increase the levels of reactive oxygen species, and activate the caspase cascade, which is involved in apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its anticancer effects. Another direction is to develop more efficient methods for the synthesis of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323. Additionally, further research is needed to investigate the potential use of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 in other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 is a promising compound with potential use as a therapeutic agent in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a subject of interest for further research. The future directions for research on 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 are vast and hold significant potential for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 is a complex process that involves several steps. The first step involves the reaction of 4-methoxyaniline with benzoyl chloride to form N-(4-methoxyphenyl)benzamide. This product is then reacted with 2,4-diaminotoluene to produce 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323.

Scientific Research Applications

2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-17-10-8-16(9-11-17)23(15-5-3-2-4-6-15)20(24)18-12-7-14(21)13-19(18)22/h2-13H,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOKEZJRQPBZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide

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